molecular formula C16H17N3O3 B2375107 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034328-74-8

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2375107
CAS No.: 2034328-74-8
M. Wt: 299.33
InChI Key: XAQZSBYNGXGHMI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyrazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carboxamide group can form hydrogen bonds, which could be important for its interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has explored the synthesis of various furan-fused heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives. These compounds, including those similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, are created from corresponding acid derivatives and undergo intramolecular cyclization. Such synthesis plays a vital role in developing new chemical entities with potential applications in pharmaceuticals and materials science (Ergun et al., 2014).

Computational Chemistry and Molecular Interaction Studies

  • Computational studies have been conducted on similar compounds, like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, to understand their molecular electrostatic potential surface, natural bond orbital interactions, and electronic descriptors. These studies are crucial for predicting sites and nature of interactions in molecular compounds, which aids in the development of new drugs and materials (Singh et al., 2014).

Biological Applications and Antimicrobial Activities

  • Furan-carboxamide derivatives, similar to this compound, have been studied for their potential as inhibitors of lethal H5N1 influenza A viruses. This highlights their significance in the development of antiviral agents (Yongshi et al., 2017).
  • Additionally, some furan derivatives have shown promising cytotoxic activity, indicating their potential use in cancer research and treatment (Zaki et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for its potential use as a drug, future research could involve further testing of its efficacy and safety, as well as optimization of its structure for better activity .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQZSBYNGXGHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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